6-Methylchromone hydrate
Overview
Description
6-Methylchromone hydrate is a chromone derivative, which belongs to a class of compounds known as chromones. Chromones are cyclic compounds containing nine carbon atoms with sp2 hybridization. They are commonly referred to as 1,4-benzapyranes or γ-benzopyrones . The molecular formula of this compound is C10H8O2·xH2O, and it has a molecular weight of 160.17 (anhydrous basis) .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methylchromone hydrate can be synthesized through various synthetic routes. One common method involves the use of methanolic trimethylamine or sodium methoxide as catalysts in the Baylis-Hillman coupling reaction with aromatic and aliphatic aldehydes . The reaction conditions typically involve the use of methanol as a solvent and the reaction is carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
6-Methylchromone hydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chromone derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of chromone.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chromone derivatives, while reduction can produce reduced chromone compounds.
Scientific Research Applications
6-Methylchromone hydrate has a wide range of scientific research applications, including:
Biology: It serves as a model compound for studying the biological activities of chromone derivatives.
Medicine: Chromone derivatives, including this compound, have been investigated for their potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methylchromone hydrate involves its interaction with molecular targets and pathways in biological systems. Chromone derivatives are known to exert their effects through various mechanisms, including:
Inhibition of enzymes: They can inhibit enzymes involved in inflammatory and oxidative processes.
Modulation of signaling pathways: They can modulate signaling pathways related to cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
6-Methylchromone hydrate can be compared with other similar compounds, such as:
- 6-Methylchromone-2-carboxylic acid
- 6-Ethyl-3-formylchromone
- 6-Chloro-3-formyl-7-methylchromone
- 3-Formyl-6-methylchromone
- 6-Methyl-2H-1,4-benzoxazin-3(4H)-one
- 6-Bromo-2-methylchromone
Uniqueness
This compound is unique due to its specific structure and reactivity. Its ability to participate in the Baylis-Hillman coupling reaction with various aldehydes makes it a valuable compound in organic synthesis .
Properties
IUPAC Name |
6-methylchromen-4-one;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2.H2O/c1-7-2-3-10-8(6-7)9(11)4-5-12-10;/h2-6H,1H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIQUUMSUBFRAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=CC2=O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583679 | |
Record name | 6-Methyl-4H-1-benzopyran-4-one--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207511-19-1 | |
Record name | 6-Methyl-4H-1-benzopyran-4-one--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methylchromone hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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